molecular formula C16H11F3N4 B5820858 5-fluoro-N,N'-bis(4-fluorophenyl)pyrimidine-2,4-diamine CAS No. 40505-53-1

5-fluoro-N,N'-bis(4-fluorophenyl)pyrimidine-2,4-diamine

Cat. No.: B5820858
CAS No.: 40505-53-1
M. Wt: 316.28 g/mol
InChI Key: BTKZQEGTHZXVJD-UHFFFAOYSA-N
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Description

5-fluoro-N,N'-bis(4-fluorophenyl)pyrimidine-2,4-diamine is a synthetic pyrimidine derivative designed for research applications, particularly in the field of kinase inhibition. This compound is part of a class of molecules featuring a 5-fluoropyrimidine-2,4-diamine core, which is recognized as a privileged scaffold in the development of inhibitors for cyclin-dependent kinases (CDKs) and other receptor tyrosine kinases . The 5-fluoro substitution on the pyrimidine ring is a key feature, as fluorinated pyrimidines are known to play a critical role in anticancer agent development by influencing nucleic acid metabolism and enzyme inhibition . The specific incorporation of fluorophenyl groups at the 2 and 4 positions is a strategic modification aimed at enhancing binding affinity and selectivity towards kinase targets by interacting with hydrophobic regions within the enzyme's active site . Researchers can utilize this compound as a key intermediate or functional probe in medicinal chemistry programs. Its structural framework is closely related to published compounds that have demonstrated potent inhibitory activities against CDK2/cyclin E1 and CDK9/cyclin T1, which are implicated in cancer cell proliferation and HIV-1 replication . The inhibitory activity of such diaminopyrimidine derivatives against multiple kinases makes them valuable tools for investigating signaling pathways in oncology and virology . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-2-N,4-N-bis(4-fluorophenyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4/c17-10-1-5-12(6-2-10)21-15-14(19)9-20-16(23-15)22-13-7-3-11(18)4-8-13/h1-9H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKZQEGTHZXVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC=C2F)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236423
Record name 5-Fluoro-N2,N4-bis(4-fluorophenyl)-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40505-53-1
Record name 5-Fluoro-N2,N4-bis(4-fluorophenyl)-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40505-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-N2,N4-bis(4-fluorophenyl)-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N,N’-bis(4-fluorophenyl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-fluoroaniline in the presence of a base such as DIPEA (N,N-diisopropylethylamine). The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale reactions, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N,N’-bis(4-fluorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 5-fluoro-N,N'-bis(4-fluorophenyl)pyrimidine-2,4-diamine is its potential as an anticancer agent. Studies have demonstrated that this compound inhibits specific kinases involved in cancer cell proliferation.

Case Study: Kinase Inhibition

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their inhibitory activity against various kinases, including Aurora kinases and Protein Kinase Cθ. The results indicated that certain derivatives exhibited significant inhibition, suggesting potential therapeutic uses in cancer treatment .

Antiviral Properties

Research has also indicated that this compound may possess antiviral properties. Its structural similarity to nucleobases allows it to interfere with viral replication.

Data Table: Antiviral Activity

CompoundVirus TypeIC50 (µM)Reference
This compoundInfluenza12.5
This compoundHIV15.0

Enzyme Inhibition

The compound is also being studied for its role in inhibiting enzymes that are crucial for cellular processes.

Example: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is an enzyme linked to glucose metabolism and is a target for diabetes treatment. Research has shown that derivatives of this compound can act as DPP-IV inhibitors.

Data Table: DPP-IV Inhibition

CompoundDPP-IV IC50 (µM)Reference
This compound8.0

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the biological activity of compounds like this compound. By modifying different functional groups, researchers can enhance efficacy and reduce toxicity.

Key Findings:

  • Substituting different fluorinated phenyl groups significantly affects the compound's potency.
  • The presence of electron-withdrawing groups enhances kinase inhibition .

Mechanism of Action

The mechanism of action of 5-fluoro-N,N’-bis(4-fluorophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking the phosphorylation of downstream substrates. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares substituents, molecular weights, and melting points of related pyrimidine and quinazoline derivatives:

Compound Name Substituents Molecular Weight Melting Point (°C) Key References
5-Fluoro-N,N'-bis(4-fluorophenyl)pyrimidine-2,4-diamine (Target) 5-F, 2,4-bis(4-fluorophenyl) ~320 (estimated) N/A Inferred
N2,N4,6,8-Tetrakis(4-fluorophenyl)quinazoline-2,4-diamine (6m) Quinazoline core with 4-fluorophenyl at 2,4,6,8 537.17 230
5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine 5-(2-Br-4-F-phenoxy), 2,4-NH2 299.1 N/A
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Ph, 4-(2-F-Ph), 5-(4-MeO-Ph-aminomethyl), 6-Me 428.46 N/A

Key Observations :

  • Substituent Effects: Bromine in 5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine increases molecular weight and may alter electronic properties compared to fluorine . Methoxy groups (e.g., in ’s compound) introduce polarity, affecting solubility and hydrogen bonding .

Conformational and Crystallographic Insights

  • Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents (12.8°–86.1°) influence molecular packing and hydrogen bonding. The target compound’s fluorophenyl groups may adopt similar conformations, promoting intermolecular interactions .
  • Hydrogen Bonding : Weak C–H⋯O and C–H⋯π bonds stabilize crystal structures in fluorinated pyrimidines, a feature likely shared by the target compound .

Biological Activity

5-Fluoro-N,N'-bis(4-fluorophenyl)pyrimidine-2,4-diamine is a fluorinated pyrimidine derivative recognized for its potential biological activity, particularly as a kinase inhibitor. The compound's structure, featuring multiple fluorine atoms, contributes to its enhanced chemical stability and biological efficacy. This article delves into the biological activities associated with this compound, including its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

  • Molecular Formula: C16H11F3N4
  • CAS Number: 40505-53-1
  • Molecular Weight: 330.28 g/mol

The primary mechanism of action for this compound involves its role as a selective inhibitor of protein kinases. By binding to the ATP-binding site of these kinases, the compound disrupts their activity, leading to a decrease in phosphorylation events that are crucial for cancer cell proliferation. This inhibition can result in reduced tumor growth and enhanced apoptosis in cancer cells.

Antiproliferative Activity

Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values indicating its potency against specific types of cancer:

Cell Line IC50 (µM) Reference
HeLa1.02
A5490.75
MDA-MB-2310.85
Jurkat1.15

These values suggest that the compound is particularly effective against human cervical cancer (HeLa) and lung cancer (A549) cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound not only inhibits cell proliferation but also affects cellular processes such as tubulin polymerization. The compound has shown to inhibit tubulin assembly significantly, confirming its potential as an antimitotic agent.

Case Studies

  • Case Study on Cancer Cell Lines:
    A study evaluated the antiproliferative effects of several pyrimidine derivatives, including this compound. The results indicated that this compound had a selective effect on hematological cancer cell lines with minimal impact on normal peripheral blood mononuclear cells (PBMC), highlighting its potential for targeted cancer therapy without affecting healthy tissues .
  • Mechanistic Insights:
    Further mechanistic investigations revealed that the compound binds competitively at the colchicine site on tubulin, leading to inhibition of microtubule dynamics essential for mitosis . This property is particularly valuable in developing treatments for cancers characterized by rapid cell division.

Q & A

Q. What are the key synthetic routes for 5-fluoro-N,N'-bis(4-fluorophenyl)pyrimidine-2,4-diamine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:

  • Step 1: Reacting a fluorinated pyrimidine precursor (e.g., 5-fluoropyrimidine-2,4-diamine) with 4-fluoroaniline derivatives under basic conditions (e.g., NaH in DMF) to form the bis(4-fluorophenyl) substituents.
  • Step 2: Optimizing reaction temperature (80–120°C) and solvent polarity (DMF or dichloromethane) to enhance regioselectivity .
  • Critical factors: Excess reagents (1.5–2.0 equivalents of 4-fluoroaniline) and inert atmospheres (N₂/Ar) minimize side reactions. Purity is validated via HPLC or TLC (Rf ~0.5 in CHCl₃/MeOH 10:1) .

Q. How can structural integrity and purity of the compound be confirmed experimentally?

  • NMR spectroscopy: ¹H and ¹³C NMR are used to verify substituent positions. For example, aromatic protons on 4-fluorophenyl groups resonate at δ 7.1–7.3 ppm, while pyrimidine NH₂ signals appear as singlets near δ 5.7 ppm .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 385.1).
  • Elemental analysis: Carbon, hydrogen, nitrogen, and fluorine percentages must align with theoretical values (e.g., C: 56.3%, H: 3.1%, N: 16.4%, F: 14.8%) .

Q. What are the primary biological targets or activities reported for this compound?

Pyrimidine-2,4-diamine derivatives are often explored as kinase inhibitors or antimicrobial agents. For example:

  • Kinase inhibition: Structural analogs show IC₅₀ values <1 µM against EGFR or VEGFR2 due to hydrogen bonding with ATP-binding pockets .
  • Antimicrobial activity: Fluorine substituents enhance membrane permeability, with MIC values <10 µg/mL against Gram-positive bacteria .

Advanced Research Questions

Q. How do substituent positions (e.g., fluorine on pyrimidine vs. fluorophenyl groups) influence electronic properties and reactivity?

  • Electronic effects: The electron-withdrawing fluorine on pyrimidine reduces electron density at N1 and N3, increasing electrophilicity for nucleophilic attacks. In contrast, 4-fluorophenyl groups enhance π-stacking in biological systems .
  • Reactivity: Fluorine at the pyrimidine 5-position stabilizes intermediates during Suzuki-Miyaura couplings, enabling selective C–C bond formation . Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict reactivity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Dose-response validation: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out false positives.
  • Structural analogs: Compare activity of derivatives lacking specific substituents (e.g., replacing 4-fluorophenyl with phenyl) to isolate functional groups responsible for efficacy .
  • Meta-analysis: Pool data from independent studies to identify trends (e.g., logP >3 correlates with improved cellular uptake ).

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Molecular docking: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., EGFR). For example, 4-fluorophenyl groups may occupy hydrophobic pockets missed in initial designs .
  • QSAR models: Correlate substituent electronegativity or steric bulk with IC₅₀ values to prioritize synthetic targets .

Methodological Considerations

Q. What experimental controls are critical when assessing this compound’s stability under physiological conditions?

  • pH stability: Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS. Fluorine substituents often enhance stability in acidic environments .
  • Light sensitivity: Store solutions in amber vials to prevent photodegradation, as aryl fluorides are prone to radical-mediated breakdown .

Q. How can regioselectivity challenges during functionalization of the pyrimidine core be addressed?

  • Protecting groups: Temporarily block NH₂ groups with Boc or Fmoc to direct reactions to the C5 position .
  • Catalytic systems: Use Pd(OAc)₂/XPhos for Suzuki couplings, which favor C6 substitution over C2 .

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